molecular formula C19H22N2O3 B3980446 N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3980446
M. Wt: 326.4 g/mol
InChI Key: URBCXDYZFUOTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C16H16N2O3 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenol, is acetylated using acetic anhydride to form N-(2-acetylamino)phenol.

    Etherification: The acetylated product is then reacted with 4-isopropylphenol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.

    Amidation: The final step involves the reaction of the etherified product with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic and amide groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the phenoxyacetamide moiety can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
  • N-(4-(4-acetylamino-phenoxy)-phenyl)-acetamide
  • N-(4-(acetylamino-methyl)-phenyl)-acetamide

Uniqueness

N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, such as enhanced binding affinity or selectivity for specific targets.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-8-10-16(11-9-15)24-12-19(23)21-18-7-5-4-6-17(18)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBCXDYZFUOTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.